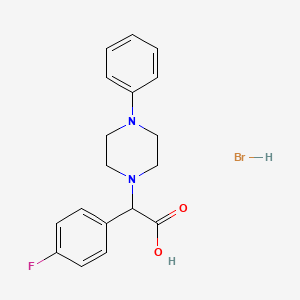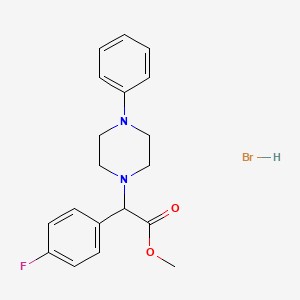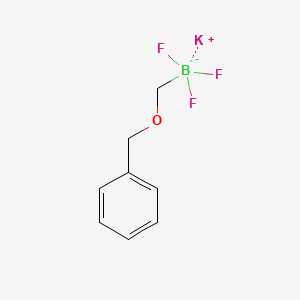
1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Overview
Description
“(1,1-Difluoropropyl)benzene” is a chemical compound with the CAS Number: 74185-83-4 . It has a molecular weight of 156.18 and its IUPAC name is (1,1-difluoropropyl)benzene .
Molecular Structure Analysis
The molecular formula of “(1,1-Difluoropropyl)benzene” is C9H10F2 . The InChI Code is 1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 .Physical And Chemical Properties Analysis
“(1,1-Difluoropropyl)benzene” has a boiling point of 25/2mm .Scientific Research Applications
Organometallic Chemistry and Catalysis
1-(1,1-Difluoropropyl)-3,5-difluorobenzene and related compounds are pivotal in organometallic chemistry. They serve as versatile solvents and ligands for transition-metal-based catalysis due to the presence of fluorine substituents, which reduce the ability to donate π-electron density from the arene. This property allows them to be used as essentially non-coordinating solvents or as readily displaced ligands, fostering a range of reactions including C-H and C-F bond activation using appropriately reactive transition metal complexes (Pike, Crimmin, & Chaplin, 2017).
Material Synthesis and Structural Chemistry
These compounds play a critical role in material science, particularly in the synthesis of polymers with specific properties. For example, a series of N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamide monomers, synthesized using 3,5-difluorobenzenesulfonyl chloride, were used to produce poly(arylene ether)s with varying glass transition temperatures, indicating the compound's significance in influencing polymer properties (Andrejevic, Schmitz, & Fossum, 2015). Additionally, interactions involving the 2,5-difluorobenzene group, particularly the C–H⋯F interactions, play a significant role in molecular aggregation and complex structural behaviors in crystals, highlighting the importance of such compounds in understanding intermolecular forces and crystal engineering (Mocilac, Osman, & Gallagher, 2016).
Environmental Chemistry and Biodegradation
Difluorobenzene derivatives, including those closely related to 1-(1,1-Difluoropropyl)-3,5-difluorobenzene, are prominent as intermediates in the synthesis of pharmaceutical and agricultural chemicals. Their biodegradation properties are of considerable interest. For instance, the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis, capable of using these compounds as a sole carbon and energy source, provides insights into environmental remediation processes (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety And Hazards
properties
IUPAC Name |
1-(1,1-difluoropropyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-2-9(12,13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTINMBFUKEDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266404 | |
| Record name | 1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |
CAS RN |
1138445-46-1 | |
| Record name | 1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)




![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)




![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)


